molecular formula C28H21NO8 B1240430 Lamellarin N CAS No. 149379-26-0

Lamellarin N

Cat. No. B1240430
M. Wt: 499.5 g/mol
InChI Key: POCZBHBFCIWCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lamellarin N is a natural product found in Didemnum, Lamellaria latens, and Lamellaria with data available.

Scientific Research Applications

Anticancer Activity

Lamellarin N, part of the lamellarins family, has shown promising anticancer properties. These hexacyclic pyrrole alkaloids, originally isolated from marine invertebrates, exhibit significant anti-tumor activity. They induce apoptotic cell death in cancer cells through mechanisms like inhibition of protein kinases relevant to cancer, including cyclin-dependent kinases and glycogen synthase kinase-3. This activity is linked to their interaction with DNA and direct effects on mitochondria, suggesting their potential as therapeutic agents in cancer treatment (Baunbæk et al., 2008).

Mechanisms of Action

Lamellarins, particularly Lamellarin D, act as potent inhibitors of nuclear and mitochondrial topoisomerase I. They interfere directly with mitochondria, triggering cancer cell death. The pharmacology of lamellarins emphasizes their role as a foundation in designing anticancer compounds, with substantial efforts made to enhance synthetic methods and develop novel structures (Bailly, 2015).

Impact on Mitochondria

A notable aspect of Lamellarin D's mechanism is its direct proapoptotic impact on cancer cell mitochondria. It induces early disruption of mitochondrial transmembrane potential, leading to mitochondrial swelling and cytochrome c leakage. This effect occurs independently of nuclear factors, indicating that Lamellarin D primarily induces mitochondrial apoptosis, bypassing some forms of apoptosis resistance in tumor cells (Kluza et al., 2006).

Overcoming Multidrug Resistance

Lamellarins have also been explored for their ability to overcome multidrug resistance (MDR) in cancer. Studies show that certain lamellarins are effective against tumor cells resistant to conventional treatments, offering a new avenue for treating chemoresistant cancers. This includes inhibiting P-glycoprotein (P-gp) mediated MDR, a major challenge in cancer therapy (Quesada et al., 1996).

Drug Delivery Research

In the context of drug delivery, research has been conducted on using polymeric micelles as nanocarriers for Lamellarin N, aiming to improve its solubility and bioavailability. This approach holds promise for enhancing the therapeutic potential of Lamellarin N against cancer cells (Pungkham et al., 2011).

properties

CAS RN

149379-26-0

Product Name

Lamellarin N

Molecular Formula

C28H21NO8

Molecular Weight

499.5 g/mol

IUPAC Name

7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one

InChI

InChI=1S/C28H21NO8/c1-34-20-5-4-14(9-17(20)30)24-25-16-11-23(36-3)19(32)12-21(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-12,30-32H,1-3H3

InChI Key

POCZBHBFCIWCCV-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4C=CN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O

Other CAS RN

149379-26-0

synonyms

lamellarin N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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